molecular formula C17H16N4O3 B4949455 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide

Cat. No.: B4949455
M. Wt: 324.33 g/mol
InChI Key: DIOWPOPIEZASED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a pyridinyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, the use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the formation of reduced derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-23-14-7-3-2-6-13(14)17-20-16(24-21-17)9-8-15(22)19-12-5-4-10-18-11-12/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOWPOPIEZASED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.